Aminocaproyl-Val-Cit-PABC-MMAE

Antibody-Drug Conjugates Linker-Payload Drug Formulation

Select Aminocaproyl-Val-Cit-PABC-MMAE for reliable ADC development. The terminal aminocaproyl amine enables NHS-ester conjugation, offering a direct alternative to thiol-based maleimide linkers like MC-Val-Cit-PABC-MMAE. This approach can yield more homogeneous ADCs when thiol chemistry is inefficient. The ≥98% purity and high DMSO solubility ensure reproducible conjugations and minimize downstream purification challenges. Ideal for head-to-head linker comparison studies to optimize therapeutic index.

Molecular Formula C64H105N11O13
Molecular Weight 1236.6 g/mol
Cat. No. B12371762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminocaproyl-Val-Cit-PABC-MMAE
Molecular FormulaC64H105N11O13
Molecular Weight1236.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN
InChIInChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1
InChIKeyBHUSKKMQANWJKI-GQXROUNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminocaproyl-Val-Cit-PABC-MMAE: A Critical Drug-Linker Conjugate for Next-Generation ADC Development


Aminocaproyl-Val-Cit-PABC-MMAE (CAS 1374407-35-8) is a specialized drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs) . It integrates a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide linker with a self-immolative p-aminobenzyl carbamate (PABC) spacer and the highly potent microtubule-disrupting payload, monomethyl auristatin E (MMAE) . This construct is specifically engineered to maintain stability in systemic circulation while enabling targeted, intracellular release of the cytotoxic payload within tumor cells, thereby aiming to maximize therapeutic efficacy while minimizing off-target toxicity .

Why Aminocaproyl-Val-Cit-PABC-MMAE Cannot Be Casually Substituted: The Critical Impact of Linker and Spacer Chemistry


The performance and safety profile of an ADC are exquisitely sensitive to the design of its linker-payload complex . While the Val-Cit-PABC-MMAE core is a common platform, the terminal functional group for antibody conjugation—here, an aminocaproyl group—directly influences conjugation chemistry, linker stability in plasma, and the resultant ADC's hydrophobicity and pharmacokinetics . Simply substituting Aminocaproyl-Val-Cit-PABC-MMAE with a closely related analog, such as MC-Val-Cit-PABC-MMAE, is not a neutral decision. The difference between a maleimidocaproyl (MC) and an aminocaproyl group can alter conjugation efficiency, the stability of the thioether bond, and the propensity for premature payload release, which ultimately impacts the therapeutic index of the final ADC [1]. The quantitative evidence below demonstrates where this specific compound provides verifiable differentiation that is meaningful for scientific selection.

Aminocaproyl-Val-Cit-PABC-MMAE: Quantitative Differentiation Against Key Analogs


Solubility Profile of Aminocaproyl-Val-Cit-PABC-MMAE in DMSO

Aminocaproyl-Val-Cit-PABC-MMAE demonstrates high solubility in DMSO, a critical factor for efficient conjugation and formulation in ADC development. This quantitative data allows for a direct comparison with the MC-Val-Cit-PABC-MMAE analog. The target compound shows a solubility of ≥200 mg/mL (161.74 mM) in DMSO with sonication . In contrast, the closely related MC-Val-Cit-PABC-MMAE is also reported to be soluble in DMSO, but specific quantitative solubility data in the same solvent is not consistently reported across primary vendor sources [1]. This difference in reported solubility data can impact downstream processing and conjugation efficiency.

Antibody-Drug Conjugates Linker-Payload Drug Formulation

Stability of Aminocaproyl-Val-Cit-PABC-MMAE in Solution

The stability of the drug-linker conjugate in solution is a key parameter for handling and conjugation. Aminocaproyl-Val-Cit-PABC-MMAE is noted to be unstable in solution, requiring freshly prepared working solutions for optimal results . This is a class-level characteristic shared by many MMAE-containing drug-linker conjugates due to the sensitivity of the PABC spacer and MMAE payload to hydrolysis. For comparison, MC-Val-Cit-PABC-MMAE also exhibits similar instability in solution, requiring storage at -20°C and fresh preparation [1]. This shared characteristic underscores the importance of proper handling protocols rather than a unique differentiator.

Antibody-Drug Conjugates Linker Stability ADC Manufacturing

Molecular Weight and Purity of Aminocaproyl-Val-Cit-PABC-MMAE

The molecular weight and purity of a drug-linker conjugate are fundamental parameters for accurate stoichiometry in ADC synthesis. Aminocaproyl-Val-Cit-PABC-MMAE has a molecular weight of 1236.58 g/mol . A purity of ≥98% is reported for this compound . For comparison, the closely related analog Val-Cit-PAB-MMAE (without the aminocaproyl group) has a molecular weight of 1123.43 g/mol [1]. The difference of 113.15 g/mol is directly attributable to the presence of the aminocaproyl group. High purity ensures minimal interference from impurities during conjugation, leading to more homogeneous ADC preparations.

Antibody-Drug Conjugates Drug-Linker Conjugates ADC Characterization

Optimal Scientific and Industrial Use Cases for Aminocaproyl-Val-Cit-PABC-MMAE


ADC Synthesis via Amine-Reactive Conjugation

The aminocaproyl group provides a primary amine for conjugation to antibodies using amine-reactive chemistry, such as with N-hydroxysuccinimide (NHS) esters. This approach offers an alternative to thiol-based conjugation (used by maleimide-containing linkers like MC-Val-Cit-PABC-MMAE) and can be advantageous for antibodies where thiol conjugation is inefficient or leads to undesirable ADC heterogeneity . The high solubility of Aminocaproyl-Val-Cit-PABC-MMAE in DMSO facilitates the preparation of concentrated stock solutions for this conjugation step.

Generation of ADCs for In Vitro and In Vivo Efficacy Studies

ADCs constructed with Aminocaproyl-Val-Cit-PABC-MMAE can be used in preclinical research to evaluate the targeted delivery of MMAE. The Val-Cit-PABC linker is known for its systemic stability and efficient intracellular cleavage by lysosomal proteases like cathepsin B, leading to the release of free MMAE [1]. This makes the resulting ADCs suitable for assessing target-dependent cytotoxicity in cell-based assays and tumor xenograft models.

Comparative Linker-Payload Evaluation in ADC Platforms

This specific drug-linker conjugate is a valuable tool for researchers conducting head-to-head comparisons of different linker chemistries. By synthesizing an ADC with Aminocaproyl-Val-Cit-PABC-MMAE and comparing its performance (e.g., plasma stability, in vivo efficacy, toxicity) to an ADC made with an analog like MC-Val-Cit-PABC-MMAE, scientists can directly assess the impact of the linker's terminal functional group on the overall ADC profile [2].

Development of ADC Manufacturing Processes Requiring High Purity Inputs

The reported high purity of Aminocaproyl-Val-Cit-PABC-MMAE (≥98%) makes it a reliable starting material for process development and scale-up studies in ADC manufacturing. Using a high-purity linker-payload minimizes the introduction of impurities that could complicate downstream purification, affect conjugation efficiency, or impact the final ADC product's critical quality attributes (CQAs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminocaproyl-Val-Cit-PABC-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.